molecular formula C24H39NO6 B1670494 Neoline CAS No. 466-26-2

Neoline

Cat. No.: B1670494
CAS No.: 466-26-2
M. Wt: 437.6 g/mol
InChI Key: XRARAKHBJHWUHW-RFESQMQVSA-N
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Mechanism of Action

Target of Action

Neoline, also known as Dideacetyldelphisine, is a diterpene alkaloid

Biochemical Pathways

This compound is a metabolite produced during metabolic reactions in plants, specifically in several Aconitum species

Pharmacokinetics

One study suggests that this compound has a higher oral bioavailability compared to other similar compounds . This suggests that this compound may be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized, and then excreted.

Result of Action

This compound has been found to have therapeutic effects in certain contexts. For example, it has been reported to alleviate oxaliplatin-induced peripheral neuropathy in mice . This suggests that this compound may have neuroprotective effects, potentially by interacting with targets involved in neuronal function and pain signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions: Neoline can be synthesized through chemical synthesis involving benzoyl oxidation and cyclization reactions . The preparation method of 14-Benzoylthis compound, a derivative of this compound, typically involves these steps.

Industrial Production Methods: Industrial production of this compound is primarily based on extraction from natural sources, particularly the roots of Aconitum species. The extraction process involves several steps, including drying, grinding, and solvent extraction to isolate the active compound .

Chemical Reactions Analysis

Types of Reactions: Neoline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: this compound can participate in substitution reactions to form new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as 14-Benzoylthis compound .

Comparison with Similar Compounds

    Aconitine: Another diterpenoid alkaloid from Aconitum species, known for its analgesic properties.

    Mesaconitine: Similar to Neoline, it is derived from Aconitum species and has analgesic effects.

    Hypaconitine: Also a diterpenoid alkaloid with similar pharmacological activities.

Uniqueness of this compound: this compound is unique due to its specific inhibition of Nav1.7 voltage-gated sodium channels, which makes it particularly effective in treating neuropathic pain . Its ability to improve memory impairment and reduce amyloid-beta levels in Alzheimer’s disease models further distinguishes it from other similar compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Neoline can be achieved through a multi-step process involving the reaction of starting materials with various reagents and catalysts.", "Starting Materials": ["3,4-dimethoxyphenylacetic acid", "ethylmagnesium bromide", "2,3-dihydrofuran", "methyl iodide", "sodium borohydride", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water"], "Reaction": [ "Step 1: The reaction of 3,4-dimethoxyphenylacetic acid with ethylmagnesium bromide in the presence of 2,3-dihydrofuran as a solvent and a catalyst yields the corresponding tertiary alcohol.", "Step 2: The tertiary alcohol is then reacted with methyl iodide in the presence of sodium borohydride to form the corresponding tertiary amine.", "Step 3: The tertiary amine is then reacted with acetic anhydride in the presence of sulfuric acid to form the corresponding acetamide.", "Step 4: The acetamide is then hydrolyzed with sodium hydroxide to form the corresponding carboxylic acid.", "Step 5: The carboxylic acid is then reacted with hydrochloric acid and sodium chloride to form the corresponding hydrochloride salt of Neoline.", "Step 6: The hydrochloride salt of Neoline is then purified and isolated using standard methods, such as recrystallization or chromatography." ] }

CAS No.

466-26-2

Molecular Formula

C24H39NO6

Molecular Weight

437.6 g/mol

IUPAC Name

(2R,3R,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol

InChI

InChI=1S/C24H39NO6/c1-5-25-10-22(11-29-2)7-6-15(26)24-13-8-12-14(30-3)9-23(28,16(13)18(12)27)17(21(24)25)19(31-4)20(22)24/h12-21,26-28H,5-11H2,1-4H3/t12-,13-,14+,15+,16-,17?,18?,19+,20-,21?,22+,23-,24?/m1/s1

InChI Key

XRARAKHBJHWUHW-RFESQMQVSA-N

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5C6O)OC)O)OC)O)COC

SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)O)COC

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)OC)O)COC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dideacetyldelphisine;  Neoline;  Bullatine-B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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